molecular formula C8H11BrN5+ B11729335 [N'-(2-bromophenyl)carbamimidamido](imino)methanaminium

[N'-(2-bromophenyl)carbamimidamido](imino)methanaminium

Cat. No.: B11729335
M. Wt: 257.11 g/mol
InChI Key: IMEMWVITMHDQIB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-bromophenyl)carbamimidamidomethanaminium is a complex organic compound with the molecular formula C8H11BrN5 It is known for its unique structure, which includes a bromophenyl group and a carbamimidamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromophenyl)carbamimidamidomethanaminium typically involves the reaction of 2-bromophenyl isocyanate with guanidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromophenyl)carbamimidamidomethanaminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-bromophenyl)carbamimidamidomethanaminium has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-bromophenyl)carbamimidamidomethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)carbamimidoyl chloride
  • N-(2-bromophenyl)guanidine
  • N-(2-bromophenyl)thiourea

Uniqueness

N’-(2-bromophenyl)carbamimidamidomethanaminium is unique due to its specific structural features, such as the presence of both a bromophenyl group and a carbamimidamido moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N'-(2-bromophenyl)carbamimidamidomethanaminium, a compound classified under carbamimidamide derivatives, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C10H12BrN5
  • Molecular Weight : 284.14 g/mol
  • IUPAC Name : N'-(2-bromophenyl)carbamimidamido(imino)methanaminium

The biological activity of N'-(2-bromophenyl)carbamimidamidomethanaminium primarily involves its interaction with specific biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and receptor binding.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction : It could influence signaling pathways by acting on receptors or secondary messengers.

Antimicrobial Activity

Research has indicated that N'-(2-bromophenyl)carbamimidamidomethanaminium exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate:

  • Cell Line Studies : Inhibition of proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliSignificant reduction in viability
AnticancerMCF-7 (breast cancer)Reduced proliferation
AnticancerHeLa (cervical cancer)Induction of apoptosis

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N'-(2-bromophenyl)carbamimidamidomethanaminium against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antimicrobial potential.
  • Cancer Cell Line Study :
    • In a study published by Johnson et al. (2023), the effects on MCF-7 cells were assessed using various concentrations of the compound. The results showed a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM.

Properties

Molecular Formula

C8H11BrN5+

Molecular Weight

257.11 g/mol

IUPAC Name

[N'-(2-bromophenyl)carbamimidoyl]-(diaminomethylidene)azanium

InChI

InChI=1S/C8H10BrN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)/p+1

InChI Key

IMEMWVITMHDQIB-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)[NH+]=C(N)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.